N-(2,4-difluorophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide N-(2,4-difluorophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 946303-43-1
VCID: VC6583983
InChI: InChI=1S/C20H16F2N2O2/c1-13-4-2-5-14(10-13)12-24-9-3-6-16(20(24)26)19(25)23-18-8-7-15(21)11-17(18)22/h2-11H,12H2,1H3,(H,23,25)
SMILES: CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)F)F
Molecular Formula: C20H16F2N2O2
Molecular Weight: 354.357

N-(2,4-difluorophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

CAS No.: 946303-43-1

Cat. No.: VC6583983

Molecular Formula: C20H16F2N2O2

Molecular Weight: 354.357

* For research use only. Not for human or veterinary use.

N-(2,4-difluorophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide - 946303-43-1

Specification

CAS No. 946303-43-1
Molecular Formula C20H16F2N2O2
Molecular Weight 354.357
IUPAC Name N-(2,4-difluorophenyl)-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide
Standard InChI InChI=1S/C20H16F2N2O2/c1-13-4-2-5-14(10-13)12-24-9-3-6-16(20(24)26)19(25)23-18-8-7-15(21)11-17(18)22/h2-11H,12H2,1H3,(H,23,25)
Standard InChI Key CZGMHUBOYZCHPN-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)F)F

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

N-(2,4-Difluorophenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a fluorinated dihydropyridine derivative with the molecular formula C₂₀H₁₆F₂N₂O₂ and a molecular weight of 354.357 g/mol. Its IUPAC name reflects the substitution pattern: a 2,4-difluorophenyl group attached to the carboxamide nitrogen, a 3-methylbenzyl moiety at the 1-position of the dihydropyridine ring, and a ketone group at the 2-position.

Key Structural Attributes:

  • Dihydropyridine core: A partially unsaturated six-membered ring with one double bond (1,2-dihydro configuration) .

  • Fluorine substituents: Two fluorine atoms at the 2- and 4-positions of the phenyl ring, enhancing lipophilicity and metabolic stability.

  • 3-Methylbenzyl group: A hydrophobic substituent that may influence receptor binding or membrane penetration.

The SMILES notation CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)F)F and InChIKey CZGMHUBOYZCHPN-UHFFFAOYSA-N provide unambiguous representations of its connectivity.

Synthesis and Mechanistic Pathways

General Synthetic Strategies

While no published synthesis of this specific compound exists, analogous dihydropyridines are typically synthesized via multi-component reactions. A notable method involves metalated ynamide intermediates in a formal inverse electron-demand hetero-Diels–Alder reaction, as demonstrated in the synthesis of 2-amino-1,4-dihydropyridines . Alkali metal cations (e.g., Li⁺, Cs⁺) are critical for facilitating cycloaddition .

Hypothetical Synthesis Route:

  • Formation of ynamide intermediate: Reaction of a terminal alkyne with sulfonyl azide.

  • Cycloaddition: Coupling with N-sulfonyl-1-aza-1,3-butadiene to construct the dihydropyridine core .

  • Functionalization: Introduction of the 3-methylbenzyl and 2,4-difluorophenyl groups via alkylation and amidation, respectively.

Challenges and Optimization

  • Regioselectivity: Ensuring proper orientation during cycloaddition to achieve the 1,2-dihydro configuration.

  • Solvent selection: Polar aprotic solvents like dimethylformamide (DMF) may improve yield.

  • Purification: Chromatographic techniques are likely required due to the compound’s moderate polarity.

CompoundSubstituentsReported ActivitiesSource
Target Compound2,4-difluorophenyl, 3-methylbenzylHypothesized anti-inflammatory, anticancer
1,4-DihydronicotinamideUnsubstitutedNADH analog, redox cofactor
NifedipineNitrobenzeneAntihypertensive

Fluorine-Enhanced Pharmacokinetics

The 2,4-difluorophenyl group likely augments lipophilicity (logP ~3.5 estimated), promoting blood-brain barrier penetration. Fluorine’s electronegativity may also stabilize hydrogen bonds with biological targets, enhancing binding affinity.

Analytical Characterization

Spectroscopic Data

  • NMR: Expected signals include a singlet for the methyl group (δ 2.3 ppm), doublets for aromatic protons (δ 6.8–7.4 ppm), and a carbonyl peak (δ 168–170 ppm).

  • Mass Spectrometry: A molecular ion peak at m/z 354.357 (M⁺) with fragments at m/z 212 (dihydropyridine ring) and m/z 141 (3-methylbenzyl).

  • IR Spectroscopy: Stretching vibrations for amide C=O (~1650 cm⁻¹) and pyridone C=O (~1700 cm⁻¹).

Table 2: Key Physicochemical Parameters

ParameterValueMethod/Source
Molecular Weight354.357 g/molCalculated
logP (Predicted)3.2ChemAxon
SolubilityLow (DMSO soluble)Experimental extrapolation
Melting PointNot reported

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

  • 3-Methylbenzyl vs. Benzyl: The methyl group may enhance hydrophobic interactions in enzyme pockets.

  • 2,4-Difluorophenyl vs. 4-Methylphenyl: Fluorine’s electron-withdrawing effects could modulate electronic distribution, affecting redox properties .

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